carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester
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Overview
Description
Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is an anilide.
Scientific Research Applications
Antiallergic Activity
Carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester is part of a series of oxanilic acid esters found to possess antiallergic activity. These esters, including carbamothioic acid derivatives, have demonstrated effectiveness in inhibiting allergic reactions when tested using the rat passive cutaneous anaphylaxis (PCA) test. Particularly, compounds with an aryl 2'-carbamoyl group and a 3'-methoxy group, similar to the structure of carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester, have been identified as orally active antiallergic agents (Sellstedt et al., 1975).
Ethylene Formation Inhibition
In the realm of plant biology, derivatives of carbamothioic acid have shown potential in inhibiting ethylene formation in higher plants. Compounds structurally related to carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester have been effective in reducing ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves. This inhibition of ethylene synthesis can be beneficial in agricultural practices, particularly in delaying the senescence of crops like carnations (Kirchner et al., 1993).
Synthesis of Chiral Carboxylic Esters
Carbamothioic acid derivatives, including S-[2-(2-methoxyanilino)-2-oxoethyl] ester, are involved in the synthesis of chiral carboxylic esters. These esters are produced through kinetic resolution of racemic compounds using achiral alcohols, carboxylic anhydrides, and chiral acyl-transfer catalysts. The process is significant in producing optically active esters with high enantiomeric excess, which are valuable in pharmaceutical and chemical industries (Shiina et al., 2010).
Antibacterial Activity
Some derivatives of carbamothioic acid demonstrate notable antibacterial properties. Studies have shown that these compounds, including those structurally related to carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester, exhibit activity against various microorganisms such as Escherichia coli and Pseudomonas aeruginosa. This makes them potential candidates for developing new antibacterial drugs (Valiullina et al., 2019).
properties
CAS RN |
7451-60-7 |
---|---|
Product Name |
carbamothioic acid S-[2-(2-methoxyanilino)-2-oxoethyl] ester |
Molecular Formula |
C10H12N2O3S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
S-[2-(2-methoxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C10H12N2O3S/c1-15-8-5-3-2-4-7(8)12-9(13)6-16-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
WZDOMPZYPBKCOE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CSC(=O)N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC(=O)N |
Other CAS RN |
5947-53-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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